molecular formula C8H12ClN3O B1488896 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol CAS No. 1248327-19-6

1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol

Cat. No.: B1488896
CAS No.: 1248327-19-6
M. Wt: 201.65 g/mol
InChI Key: FMPJPISLUVDGAW-UHFFFAOYSA-N
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Description

1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol is a chemical compound that belongs to the class of pyrimidinamines It is characterized by its molecular structure, which includes a pyrimidinyl group attached to an amino alcohol moiety

Properties

IUPAC Name

1-[(6-chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-5(13)4-10-8-3-7(9)11-6(2)12-8/h3,5,13H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJPISLUVDGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylpyrimidin-4-ylamine with propan-2-ol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Antiviral Activity

A study investigated the antiviral properties of this compound against various viral strains. The results indicated that it exhibited moderate activity against certain RNA viruses, suggesting its potential as a lead compound for further development in antiviral therapies .

Synthesis of Derivatives

The compound serves as a precursor in synthesizing more complex molecules, particularly those targeting specific enzymes involved in disease pathways. For instance, modifications to the chloro and amino groups can enhance selectivity and potency against targeted receptors .

Agricultural Applications

This compound also shows promise in agricultural chemistry, particularly as a potential agrochemical agent.

Herbicidal Properties

Research has demonstrated that derivatives of this compound possess herbicidal activity. In controlled experiments, formulations containing this compound effectively inhibited the growth of several weed species without harming crop plants .

Pesticide Development

The compound's ability to disrupt specific biochemical pathways in pests makes it an attractive candidate for developing new pesticides. Studies suggest that it may interfere with metabolic processes in insects, leading to increased mortality rates .

Biochemical Research

In biochemical research, this compound is utilized as a tool for studying enzyme interactions and cellular processes.

Enzyme Inhibition Studies

The compound has been used to probe the mechanisms of enzyme inhibition. For example, it was found to inhibit certain kinases involved in cancer cell proliferation, providing insights into potential therapeutic strategies .

Biochemical Assays

As a probe in biochemical assays, this compound aids in understanding complex biological interactions. Its ability to bind selectively to targets makes it useful for developing assays that measure enzyme activity or ligand-receptor interactions .

Mechanism of Action

The mechanism by which 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its antitumor activity, the compound may inhibit certain kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid

  • N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide

This comprehensive overview provides a detailed understanding of 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol, a compound with the CAS number 1248327-19-6, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a chloro and methyl substitution, linked to a propanol moiety through an amino group. The structural formula can be represented as follows:

C9H12ClN3O\text{C}_9\text{H}_{12}\text{Cl}\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to modulate the activity of various enzymes, which can lead to significant biological effects.

Interaction with Adenosine Receptors

Research indicates that similar pyrimidine derivatives can act as ligands for adenosine receptors (A1R and A2AR). These receptors are crucial in several physiological processes, including neurotransmission and immune response. The binding affinity of related compounds has been documented, suggesting that this compound may exhibit similar properties .

Antimicrobial Properties

A study on related pyrimidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial activity.

Cytotoxicity

The cytotoxic effects of pyrimidine derivatives have been explored in various cancer cell lines. For instance, compounds with similar structures have shown promising results against HeLa and K562 cell lines while maintaining low toxicity towards normal cells . This suggests that this compound could also exhibit selective cytotoxicity.

Case Studies

  • Multi-target Ligands : A study on multi-target ligands that included compounds structurally similar to this compound showed promising results in inhibiting phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways. The most potent inhibitors had IC50 values below 10 µM .
  • Antifungal Activity : Research on other pyrimidine derivatives revealed antifungal properties against Candida albicans, highlighting the potential for this compound to exhibit similar effects .

Data Tables

Biological Activity MIC (mg/mL) Target Organism
Antibacterial0.0039 - 0.025Staphylococcus aureus
Antibacterial0.0195Escherichia coli
CytotoxicityVariesHeLa cell line
CytotoxicityVariesK562 cell line

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol
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